Timodine

Description

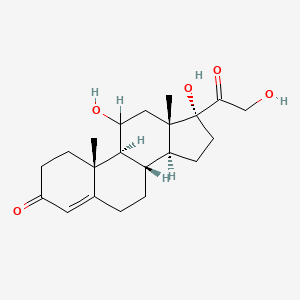

Structure

3D Structure

Properties

CAS No. |

96728-14-2 |

|---|---|

Molecular Formula |

C21H30O5 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16?,18+,19-,20-,21-/m0/s1 |

InChI Key |

JYGXADMDTFJGBT-KZUKIWJVSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |

Other CAS No. |

96728-14-2 60103-17-5 |

Synonyms |

Pregn-4-ene-3,20-dione, 11,17,21-trihydroxy-, (+-)- Timodine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Timodine® Cream Components

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanisms of action of the active pharmaceutical ingredients in Timodine® cream: Nystatin, Hydrocortisone, Dimethicone, and Benzalkonium Chloride. The synergistic action of these components provides a multi-faceted approach to treating inflammatory skin conditions where a fungal or bacterial infection is a contributing factor.

Nystatin: The Antifungal Agent

Nystatin is a polyene macrolide antibiotic derived from Streptomyces noursei.[1] Its primary role in this compound® cream is to combat fungal infections, particularly those caused by Candida species.[2][3][4]

Mechanism of Action

The antifungal activity of nystatin is primarily due to its high affinity for ergosterol, the principal sterol in fungal cell membranes. Mammalian cells, which contain cholesterol instead of ergosterol, are less susceptible to nystatin's effects, accounting for its selective toxicity.[1][5]

The mechanism can be detailed in the following steps:

-

Binding to Ergosterol: Nystatin molecules bind to ergosterol within the fungal cell membrane.[1][5]

-

Pore Formation: This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.[5][6]

-

Leakage of Intracellular Components: The formation of these pores results in an increased permeability of the membrane, leading to the leakage of essential intracellular ions (such as K+), small molecules, and metabolites.[1][5]

-

Cell Death: The loss of these vital cellular components disrupts the osmotic balance of the fungal cell, leading to cell death.[5] Additionally, this disruption can induce oxidative stress within the fungal cell, further contributing to its demise.[5]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of nystatin against various Candida species is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Candida Species | Nystatin MIC Range (µg/mL) | Reference |

| Candida albicans | 0.383 - 8 | [1][7] |

| Candida parapsilosis | 0.443 - 1.25 | [7][8] |

| Candida tropicalis | 0.625 | [8] |

| Candida krusei | 8 | [1] |

| Candida glabrata | 0.625 | [8] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The MIC of nystatin is typically determined using a standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI).

Hydrocortisone: The Anti-inflammatory Corticosteroid

Hydrocortisone is a glucocorticoid that serves as the primary anti-inflammatory agent in this compound® cream.[9] It effectively reduces redness, swelling, and itching associated with various dermatological conditions.[10]

Mechanism of Action

Hydrocortisone exerts its effects through a genomic mechanism by modulating gene expression.[11]

-

Cellular Entry and Receptor Binding: Being lipophilic, hydrocortisone diffuses across the cell membrane and binds to cytosolic glucocorticoid receptors (GR).[11]

-

Nuclear Translocation: The hydrocortisone-GR complex then translocates into the nucleus.[11]

-

Gene Transcription Modulation: In the nucleus, the complex binds to glucocorticoid response elements (GREs) on the DNA, leading to:

-

Upregulation of Anti-inflammatory Genes: Increased transcription of genes encoding anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, a key enzyme in the inflammatory cascade.[11][12]

-

Downregulation of Pro-inflammatory Genes: Decreased transcription of genes for pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[9][11] This is partly achieved through the inhibition of transcription factors like NF-κB and AP-1.[13]

-

-

Physiological Effects: These molecular changes result in reduced inflammation, immunosuppression, and vasoconstriction.[14][15]

Quantitative Data: Inhibition of Cytokine Release

The anti-inflammatory potency of hydrocortisone can be quantified by its ability to inhibit the release of pro-inflammatory cytokines from immune cells.

| Cytokine | 50% Inhibitory Concentration (IC50) | Cell Type | Stimulant | Reference |

| Interleukin-8 (IL-8) | 1.8 x 10⁻⁷ M | Polymorphonuclear Neutrophils (Newborn) | TNF | [16] |

| Macrophage Inflammatory Protein-1α (MIP-1α) | 4.8 x 10⁻⁷ M | Polymorphonuclear Neutrophils (Newborn) | TNF | [16] |

Experimental Protocol: Cytokine Release Assay

This assay measures the amount of a specific cytokine released from cells in culture in the presence and absence of a test compound.

Dimethicone: The Skin Protectant

Dimethicone is a silicone-based polymer that functions as a skin protectant in this compound® cream. Its mechanism is physical rather than pharmacological.[17]

Mechanism of Action

-

Formation of a Protective Barrier: When applied to the skin, dimethicone forms a breathable, water-repellent barrier on the surface.[17][18]

-

Prevention of Transepidermal Water Loss (TEWL): This barrier helps to lock in moisture by reducing water loss from the skin, thus keeping it hydrated.[17][19]

-

Protection from Irritants: The barrier also shields the skin from external irritants and moisture, which is particularly beneficial in conditions like diaper rash and intertrigo.[17]

-

Emollient Properties: Dimethicone fills in the spaces between dead skin cells, giving the skin a smoother and softer feel.[20]

Quantitative Data: Effect on Skin Barrier Function

Studies have evaluated the effect of dimethicone-containing products on skin barrier function, often by measuring changes in Transepidermal Water Loss (TEWL). Lower TEWL values indicate improved barrier function.

| Product Type | Change in TEWL | Reference |

| Dimethicone-based | No detrimental effect on skin's natural barrier function observed over 6 hours. | [21] |

| Petrolatum-based | Generally show a greater reduction in TEWL compared to dimethicone-based products. | [21] |

Experimental Protocol: Measurement of Transepidermal Water Loss (TEWL)

TEWL is a non-invasive method used to assess the integrity of the skin barrier.

Benzalkonium Chloride: The Antiseptic Agent

Benzalkonium chloride is a quaternary ammonium compound that acts as an antiseptic and disinfectant in this compound® cream, helping to prevent or treat secondary bacterial infections.[9]

Mechanism of Action

As a cationic surfactant, benzalkonium chloride's primary mode of action is the disruption of microbial cell membranes.[9]

-

Adsorption and Binding: The positively charged benzalkonium chloride molecules are attracted to and bind with the negatively charged components (phospholipids and proteins) of the bacterial cell membrane.[9]

-

Membrane Disruption: The lipophilic part of the molecule integrates into the lipid bilayer, leading to a loss of membrane integrity and structural disorganization.[5][9]

-

Leakage of Cellular Contents: This disruption increases membrane permeability, causing essential cellular contents, such as ions and nucleotides, to leak out.[9]

-

Enzyme Inhibition and Protein Denaturation: Benzalkonium chloride can also enter the cell and inhibit essential enzyme activity and denature proteins, further contributing to cell death.[9]

Quantitative Data: Antimicrobial Efficacy

The efficacy of benzalkonium chloride is often expressed as MIC or Minimum Bactericidal Concentration (MBC), the lowest concentration required to kill a particular bacterium.

| Bacterium | MIC (g/mL) | Reference |

| Pseudomonas aeruginosa | 0.14 | [14] |

| Staphylococcus aureus | 0.2 | [14] |

| Enterobacter spp. | 0.18 | [14] |

| Acinetobacter spp. | 0.17 | [14] |

Experimental Protocol: Antibacterial Efficacy Testing

The antibacterial efficacy of benzalkonium chloride can be determined using methods outlined in standards such as the European Standard EN 13727. A general protocol is as follows:

Conclusion

The combination of nystatin, hydrocortisone, dimethicone, and benzalkonium chloride in this compound® cream provides a comprehensive therapeutic approach. Nystatin and benzalkonium chloride address the microbial component of skin infections, while hydrocortisone mitigates the inflammatory response. Dimethicone complements these actions by providing a protective barrier that promotes healing and prevents further irritation. This multi-modal mechanism of action makes this compound® cream an effective treatment for a range of complex inflammatory dermatoses.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Nystatin Effectiveness in Oral Candidiasis Treatment: A Systematic Review & Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Optimal Application of Medium Potency Topical Corticosteroids in Preventing Laser-Induced Inflammatory Responses—An Animal Study | MDPI [mdpi.com]

- 5. What is Benzalkonium Chloride used for? [synapse.patsnap.com]

- 6. Preparation and evaluation of benzalkonium chloride hand sanitizer as a potential alternative for alcohol-based hand gels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oatext.com [oatext.com]

- 9. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 10. The effect of Hydrocortisone on implantation through upregulation of tight junction genes: A lab trial study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mlj.goums.ac.ir [mlj.goums.ac.ir]

- 15. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Dose-related inhibition of proinflammatory cytokine release from neutrophils of the newborn by dexamethasone, betamethasone, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. karger.com [karger.com]

- 20. Benzalkonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 21. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

Synergistic Antifungal and Anti-inflammatory Effects of Timodine Ingredients: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timodine® cream is a topical formulation composed of four active ingredients: nystatin, hydrocortisone, dimethicone, and benzalkonium chloride. This guide explores the synergistic potential of these components in treating inflamed fungal skin conditions. While direct quantitative data on the synergy of the complete four-ingredient formulation is limited in publicly available literature, this document synthesizes the known antifungal and anti-inflammatory properties of each constituent to provide a comprehensive technical overview. We will delve into the individual mechanisms of action, present available quantitative data, outline relevant experimental protocols for assessing synergy, and visualize the key signaling pathways involved. This guide aims to serve as a valuable resource for researchers and professionals in drug development and dermatological science.

Introduction to this compound and its Active Ingredients

This compound cream is indicated for the treatment of dermatoses where a Candida albicans infection is a contributing factor, such as in cases of severe nappy rash, intertrigo, eczema, and seborrhoeic dermatitis.[1][2][3] The formulation's efficacy stems from the combined action of its four active ingredients, each targeting a different aspect of the pathophysiology of inflamed skin infections.[3][4]

-

Nystatin: An antifungal agent belonging to the polyene macrolide class. It is particularly effective against Candida species.[1][4]

-

Hydrocortisone: A mild topical corticosteroid that provides anti-inflammatory, antipruritic, and vasoconstrictive effects.[4][5]

-

Dimethicone: A silicone-based polymer that acts as a skin protectant, forming a water-repellent barrier.[4]

-

Benzalkonium Chloride: A quaternary ammonium compound with antiseptic properties against a broad spectrum of bacteria and some fungi.[4][6]

The rationale behind this combination is to simultaneously address the fungal infection, the associated inflammation, protect the skin from further irritation, and prevent secondary bacterial infections.

Quantitative Data on Individual Ingredient Efficacy

Table 1: Antifungal Activity of Nystatin against Candida albicans

| Parameter | Value | Reference Strain(s) | Method |

| MIC | 0.042 - 0.06 µg/mL | Fluconazole-sensitive and -resistant C. albicans | Broth microdilution |

| MIC Range | 0.25 - 16 µg/mL | Various clinical Candida isolates | Broth microdilution |

| MFC Range | 0.5 - 64 µg/mL | Various clinical Candida isolates | Broth microdilution |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Antifungal Activity of Benzalkonium Chloride

| Parameter | Concentration | Target Organisms | Method |

| Fungicidal Activity | 0.5% | Candida species | Suspension test |

| Fungistatic Activity | 0.5% | Aspergillus ochraceus | Spray test |

Table 3: Skin Barrier Function of Dimethicone

| Parameter | Measurement | Conditions | Method |

| Transepidermal Water Loss (TEWL) | Reduction observed | Application of dimethicone-containing cream | Tewameter |

| Barrier Efficacy | Variable, concentration not the sole determinant | Against artificial urine as an irritant | TEWL measurement |

Experimental Protocols

To rigorously assess the synergistic antifungal and anti-inflammatory effects of the this compound ingredients, a combination of in vitro and ex vivo models can be employed.

Antifungal Synergy Testing: Checkerboard Microdilution Assay

The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of two or more antimicrobial agents.[7][8][9]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for combinations of nystatin and benzalkonium chloride against Candida albicans.

Methodology:

-

Preparation of Reagents:

-

Prepare stock solutions of nystatin and benzalkonium chloride in an appropriate solvent.

-

Prepare a standardized inoculum of Candida albicans (e.g., ATCC 90028) at a concentration of 0.5–2.5 x 10^5 CFU/mL in RPMI-1640 medium.[10]

-

-

Assay Setup:

-

In a 96-well microtiter plate, create a two-dimensional gradient of the two agents. Serially dilute nystatin horizontally and benzalkonium chloride vertically.

-

Each well will contain a unique combination of concentrations of the two drugs.

-

Include control wells with each drug alone, a growth control (no drug), and a sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared fungal suspension.

-

Incubate the plates at 35°C for 24-48 hours.[7]

-

-

Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection or spectrophotometry.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

-

Interpret the FICI values as follows:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1.0

-

Indifference: 1.0 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0[11]

-

-

Checkerboard Assay Workflow

Anti-inflammatory Effect on an In Vitro Infected Skin Model

To assess the combined anti-inflammatory effects of hydrocortisone and other ingredients, a 3D human skin equivalent model infected with Candida albicans can be utilized.

Objective: To quantify the reduction in pro-inflammatory cytokine expression in an infected skin model treated with the combination of active ingredients.

Methodology:

-

Model System:

-

Infection and Treatment:

-

Infect the apical surface of the skin models with a standardized inoculum of Candida albicans.

-

After an initial infection period, topically apply different formulations:

-

Vehicle control (cream base)

-

Hydrocortisone alone

-

Nystatin alone

-

Combination of all four active ingredients.

-

-

-

Cytokine Analysis:

-

After a defined treatment period, collect the culture medium from the basolateral side of the inserts.

-

Quantify the levels of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Compare the cytokine levels in the treated groups to the infected, untreated control group.

-

A synergistic anti-inflammatory effect would be demonstrated if the reduction in cytokine levels by the combination treatment is significantly greater than the sum of the reductions by the individual active ingredients.

-

In Vitro Infected Skin Model Workflow

Signaling Pathways

The synergistic effects of this compound's ingredients can be postulated to arise from their complementary actions on distinct but interconnected signaling pathways involved in fungal pathogenesis and the host inflammatory response.

Nystatin's Antifungal Mechanism

Nystatin's primary mode of action is the disruption of the fungal cell membrane.

Nystatin's Mechanism of Action

Hydrocortisone's Anti-inflammatory Signaling

Hydrocortisone exerts its anti-inflammatory effects by modulating the expression of numerous genes involved in the inflammatory cascade, primarily through the inhibition of transcription factors like NF-κB and AP-1.

Hydrocortisone's Anti-inflammatory Pathway

Host Response to Candida albicans and Potential Synergistic Modulation

Candida albicans triggers an inflammatory response in keratinocytes through the activation of pattern recognition receptors (PRRs), leading to the activation of downstream signaling pathways such as NF-κB and MAPK, and the subsequent production of pro-inflammatory cytokines. The ingredients of this compound can be hypothesized to act synergistically on this complex interplay.

Hypothesized Synergistic Modulation

Discussion and Future Directions

The combination of an antifungal, an anti-inflammatory agent, a skin protectant, and an antiseptic in a single topical formulation presents a logical and multi-pronged approach to treating inflamed fungal skin infections. Nystatin and benzalkonium chloride directly target the causative fungal and potential bacterial pathogens. Hydrocortisone mitigates the host's inflammatory response, providing symptomatic relief. Dimethicone forms a protective barrier, preventing further irritation and promoting a moist healing environment.

While the clinical efficacy of such combination therapies is recognized, there is a clear need for rigorous in vitro and in vivo studies to quantify the synergistic interactions between the four active ingredients of this compound. Future research should focus on:

-

Performing checkerboard assays with all four ingredients to determine their combined antifungal efficacy.

-

Utilizing advanced 3D skin models to investigate the synergistic effects on both fungal clearance and the modulation of inflammatory signaling pathways.

-

Investigating the influence of dimethicone and benzalkonium chloride on the skin penetration and bioavailability of nystatin and hydrocortisone.[14][15]

-

Elucidating the precise molecular mechanisms underlying the observed synergistic or additive effects through transcriptomic and proteomic analyses of treated and infected skin models.

Such studies would provide a more complete understanding of the synergistic potential of this formulation and could guide the development of future, more targeted topical therapies for complex skin infections.

Conclusion

This technical guide provides a comprehensive overview of the individual and potential synergistic effects of the active ingredients in this compound cream. While direct quantitative data on the synergy of the complete formulation is lacking, the known mechanisms of action of nystatin, hydrocortisone, dimethicone, and benzalkonium chloride support the rationale for their combined use. The experimental protocols and signaling pathway diagrams presented herein offer a framework for future research aimed at elucidating the precise nature and extent of these synergistic interactions. A deeper understanding of these mechanisms will ultimately contribute to the optimization of treatment strategies for inflammatory fungal dermatoses.

References

- 1. medicines.org.uk [medicines.org.uk]

- 2. "this compound" cream in the treatment of flexural dermatoses and napkin rash - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medicines.org.uk [medicines.org.uk]

- 4. pharmacyplanet.com [pharmacyplanet.com]

- 5. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. assets.hpra.ie [assets.hpra.ie]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Improvement of a Three-Layered in vitro Skin Model for Topical Application of Irritating Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MALDI-TOF imaging analysis of benzalkonium chloride penetration in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Nystatin and Hydrocortisone in Topical Formulations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of the polyene antifungal agent nystatin and the corticosteroid hydrocortisone is a well-established therapeutic strategy for the management of inflamed cutaneous fungal infections, particularly those caused by Candida species.[1][2] This guide provides a comprehensive technical overview of the critical aspects of formulating these two active pharmaceutical ingredients (APIs) into a cohesive and stable topical product. It covers the synergistic mechanism of action, formulation considerations, analytical methodologies for quality control, stability challenges, and in vitro performance testing. The information presented herein is intended to support researchers, scientists, and drug development professionals in the creation of safe, effective, and stable topical formulations containing nystatin and hydrocortisone.

Mechanism of Action and Synergistic Effects

Nystatin exerts its antifungal effect by binding to ergosterol, a primary sterol in the fungal cell membrane. This binding alters the membrane's permeability, leading to the leakage of intracellular components and ultimately fungal cell death.[3][4] Hydrocortisone, a low-potency corticosteroid, addresses the inflammatory symptoms associated with fungal infections, such as redness, itching, and swelling, by suppressing the local immune response.[5][6]

The combination of an antifungal and a corticosteroid is based on the rationale that quickly alleviating the inflammatory symptoms can reduce scratching, prevent further skin damage, and minimize the spread of the infection.[2] While a direct synergistic interaction at a molecular signaling level is not extensively documented, the clinical synergy is evident. Patients treated with a nystatin and corticosteroid combination have shown a more rapid and pronounced clearing of erythema and pruritus than those treated with either agent alone.[1]

Signaling Pathways

The primary signaling pathway for nystatin's pro-inflammatory properties involves Toll-like receptors (TLRs), specifically TLR1 and TLR2. Nystatin can be recognized as a pathogen-associated molecular pattern (PAMP), leading to the activation of intracellular signaling pathways that result in the secretion of pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α.[7] Hydrocortisone counteracts this by exerting its anti-inflammatory effects through glucocorticoid receptors, which ultimately leads to the downregulation of pro-inflammatory gene expression.

Formulation Development

The development of a stable and effective topical formulation of nystatin and hydrocortisone requires careful consideration of the vehicle and excipients. Both creams and ointments are common dosage forms for this combination.

Example Formulation Protocol: Hydrocortisone 1% in Nystatin 100,000 U/g Cream

This protocol outlines a compounding procedure for a cream formulation.[8]

Table 1: Example Cream Formulation

| Ingredient | Concentration | Purpose |

| Hydrocortisone, micronized | 1% w/w | Active Pharmaceutical Ingredient (Anti-inflammatory) |

| Nystatin Cream | 100,000 U/g | Active Pharmaceutical Ingredient (Antifungal) |

| Propylene Glycol | q.s. | Levigating Agent, Co-solvent |

| Cream Base | q.s. to 100% | Vehicle |

Experimental Protocol:

-

Calculation: Determine the required quantity of each ingredient for the desired batch size.

-

Weighing/Measuring: Accurately weigh the hydrocortisone powder and measure the propylene glycol.

-

Levigation: Levigate the hydrocortisone powder with a sufficient amount of propylene glycol to form a smooth, uniform paste. This step is crucial to ensure proper dispersion and avoid grittiness.

-

Incorporation: Geometrically incorporate the nystatin cream into the hydrocortisone paste. Add a portion of the nystatin cream that is approximately the same volume as the paste and mix thoroughly. Continue adding the nystatin cream in portions, with thorough mixing after each addition, until all is incorporated.

-

Final Weight: Add the cream base to the final desired weight and mix until uniform.

-

Packaging and Labeling: Package in an appropriate container (e.g., ointment jar or tube) and label accordingly.

Analytical Methodologies

The simultaneous quantification of nystatin and hydrocortisone in a topical formulation is essential for quality control and stability testing. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods.

HPLC Method for Simultaneous Determination

Several HPLC methods have been developed and validated for the simultaneous determination of corticosteroids and antifungal agents in topical preparations.[9][10]

Table 2: Example HPLC Method Parameters

| Parameter | Specification |

| Column | USP L1 (C18), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Buffer (e.g., Phosphate buffer) (75:25, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Retention Time (Hydrocortisone) | ~3.0 min |

| Retention Time (Clotrimazole - as an example antifungal) | ~7.3 min |

Note: Retention times will vary based on the specific antifungal and exact chromatographic conditions.

Experimental Protocol for Method Validation (as per ICH guidelines):

-

Specificity: Analyze the drug substances, placebo, and the formulated cream to ensure no interference from excipients at the retention times of the actives.

-

Linearity: Prepare a series of standard solutions of hydrocortisone and nystatin over a range of concentrations (e.g., 75%, 100%, 125% of the target concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking known quantities of the active ingredients into the placebo cream at different concentration levels (e.g., 75%, 100%, 125%). The recovery should be within 98-102%.

-

Precision:

-

Repeatability (Intra-assay): Analyze multiple samples of the same batch on the same day. The relative standard deviation (RSD) should be ≤ 2%.

-

Intermediate Precision: Analyze the samples on different days with different analysts and/or equipment. The RSD should be ≤ 2%.

-

-

Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature, pH) and assess the impact on the results.

Stability and Degradation

Both nystatin and hydrocortisone are susceptible to degradation, which can be influenced by the formulation's pH, excipients, and storage conditions.

Nystatin Stability

Nystatin is sensitive to heat, light, oxygen, and extreme pH.[11][12] Forced degradation studies have shown significant degradation under acidic, alkaline, and oxidative conditions.[11]

Hydrocortisone Degradation

Hydrocortisone can undergo oxidation and other degradation pathways in topical formulations.[13] The presence of certain excipients, such as zinc oxide, has been shown to accelerate its degradation.[13]

Table 3: Forced Degradation Conditions for Stability-Indicating Method Development

| Stress Condition | Typical Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 105°C for 24 hours |

| Photodegradation | Exposure to UV light (254 nm) for 24 hours |

In Vitro Performance Testing

In Vitro Release Testing (IVRT)

IVRT is a critical tool for evaluating the performance of topical formulations and ensuring product consistency. The Franz diffusion cell is the most commonly used apparatus for these studies.[14][15]

Table 4: Example IVRT Protocol Parameters

| Parameter | Specification |

| Apparatus | Franz Vertical Diffusion Cell |

| Membrane | Synthetic membrane (e.g., polysulfone, nylon) |

| Receptor Medium | Ethanol/water mixture (e.g., 55/45 v/v) or other suitable solvent system |

| Temperature | 32 ± 1 °C |

| Stirring Speed | 600 RPM |

| Dose | ~300 mg of the formulation |

| Sampling Times | 0.5, 1, 2, 3, 4, and 6 hours |

Experimental Protocol:

-

Membrane Preparation: Pre-soak the synthetic membrane in the receptor medium.

-

Cell Assembly: Mount the membrane on the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor medium.

-

Dosing: Apply a finite dose of the topical formulation onto the membrane surface.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor medium.

-

Analysis: Analyze the samples using a validated HPLC method to determine the concentration of the released drug.

-

Data Analysis: Plot the cumulative amount of drug released per unit area against the square root of time. The slope of the linear portion of the curve represents the release rate.

Evaluation of Synergistic Antifungal Activity

The checkerboard microdilution method is a common in vitro technique to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[16][17]

Experimental Protocol:

-

Prepare Drug Dilutions: Create serial twofold dilutions of nystatin and hydrocortisone in a 96-well microtiter plate. The concentrations should bracket the Minimum Inhibitory Concentrations (MICs) of the individual drugs.

-

Inoculum Preparation: Prepare a standardized inoculum of the target fungus (e.g., Candida albicans) as per CLSI guidelines.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Determine MIC: The MIC is the lowest concentration of the drug(s) that inhibits visible fungal growth.

-

Calculate Fractional Inhibitory Concentration Index (FICI):

-

FIC of Nystatin = (MIC of Nystatin in combination) / (MIC of Nystatin alone)

-

FIC of Hydrocortisone = (MIC of Hydrocortisone in combination) / (MIC of Hydrocortisone alone)

-

FICI = FIC of Nystatin + FIC of Hydrocortisone

-

-

Interpret Results:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Conclusion

The successful development of a topical product containing nystatin and hydrocortisone hinges on a thorough understanding of their individual properties and potential interactions within the formulation. A systematic approach to formulation development, supported by robust analytical methods for stability and performance testing, is paramount. While this guide provides a comprehensive overview of the key technical considerations, further research into the specific physicochemical interactions between nystatin and hydrocortisone in various topical bases could lead to even more optimized and stable formulations. The experimental protocols and data presented herein offer a solid foundation for drug development professionals to build upon in their efforts to create effective treatments for inflamed fungal skin infections.

References

- 1. Nystatin and Triamcinolone Acetonide Ointment, USP [dailymed.nlm.nih.gov]

- 2. Emerging Trends in the Use of Topical Antifungal-Corticosteroid Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Polyene antimycotic - Wikipedia [en.wikipedia.org]

- 5. Hydrocortisone 1%/Nystatin/Zinc Oxide Ointment - For Topical Use | Bayview Pharmacy [bayviewrx.com]

- 6. typharm.com [typharm.com]

- 7. Nystatin Induces Secretion of Interleukin (IL)-1β, IL-8, and Tumor Necrosis Factor Alpha by a Toll-Like Receptor-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. akron.duonglam.ca [akron.duonglam.ca]

- 9. Analytical method development and validation of hydrocortisone and clotrimazole in topical dosage form using RP-HPLC | Semantic Scholar [semanticscholar.org]

- 10. d-nb.info [d-nb.info]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

- 13. biosynergypharm.com [biosynergypharm.com]

- 14. In vitro release of hydrocortisone from topical preparations and automated procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dimethicone as a Skin Barrier in Dermatological Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethicone, a silicone-based polymer (polydimethylsiloxane), is a prevalent ingredient in dermatological and cosmetic preparations, primarily valued for its role as a skin protectant. Its mechanism of action is fundamentally physical, creating a semi-occlusive, water-repellent, and gas-permeable film on the stratum corneum. This barrier reduces transepidermal water loss (TEWL), enhances skin hydration, and protects against external irritants without being fully occlusive like petrolatum. The efficacy of dimethicone is highly dependent on its viscosity, concentration, and the overall formulation of the product. This guide provides an in-depth review of dimethicone's function, supported by quantitative data from clinical studies, detailed experimental protocols for its evaluation, and visual diagrams illustrating its mechanism and assessment workflows.

Core Mechanism of Action: A Physical Barrier

Dimethicone's primary function as a skin barrier is not biological but physical. Due to its large molecular weight, it does not penetrate the stratum corneum.[1][2] Instead, it spreads evenly across the skin's surface to form a protective, hydrophobic layer.[1]

Key characteristics of this barrier include:

-

Semi-Occlusivity and Breathability: The dimethicone polymer is composed of long chains with flexible silicon-oxygen bonds. This structure creates a film with large intermolecular spaces, making it permeable to gases like oxygen, nitrogen, and water vapor.[1] This "breathable" barrier helps prevent excessive moisture loss while avoiding the complete occlusion that can sometimes lead to maceration or follicular plugging.[3]

-

Emollient Properties: Dimethicone acts as an emollient, filling the microscopic crevices between corneocytes in the outermost layer of the skin.[4] This action results in a smoother, softer skin texture and can temporarily improve the appearance of fine lines.[1]

-

Water Repellency: The hydrophobic nature of the silicone polymer provides a barrier against water-soluble irritants.[1]

-

Formulation Dependency: The effectiveness of dimethicone as a barrier agent is significantly influenced by its concentration (typically 1-30% in OTC skin protectants), its viscosity, and the other ingredients in the formulation.[1][2] The overall product chassis (e.g., oil-in-water vs. water-in-oil emulsion) plays a crucial role in its performance.[5]

The following diagram illustrates the physical mechanism by which dimethicone establishes a protective barrier on the skin.

References

- 1. prequelskin.com [prequelskin.com]

- 2. Pilot Study to Evaluate the Effect of Topical Dimethicone on Clinical Signs and Skin Barrier Function in Dogs with Naturally Occurring Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinikally.com [clinikally.com]

- 4. jddonline.com [jddonline.com]

- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

In Vitro Susceptibility of Candida albicans to Nystatin in Timodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the in vitro susceptibility of Candida albicans to nystatin. Timodine is a multi-ingredient topical preparation containing nystatin, hydrocortisone, dimeticone, and benzalkonium chloride.[1][2][3] To date, publicly available scientific literature lacks specific studies on the in vitro susceptibility of Candida albicans to the complete this compound formulation. The data and protocols presented herein are based on studies of nystatin as a standalone antifungal agent. The other active ingredients in this compound may influence the local activity of nystatin, a factor that warrants further investigation.

Introduction to this compound and Nystatin

This compound is a topical cream formulated to treat a variety of inflamed and infected skin conditions, including those where the fungus Candida albicans is a contributing factor.[1][2][3] Its efficacy is derived from a combination of four active ingredients:

-

Nystatin: An antifungal agent that kills Candida albicans.[1][2]

-

Hydrocortisone: A mild corticosteroid that reduces inflammation, redness, and itching.[1][4]

-

Dimeticone: A water-repellent silicone that protects the skin from moisture and chafing.[1][4]

-

Benzalkonium Chloride: An antiseptic with broad-spectrum antibacterial activity.[1][4][5]

This guide focuses on the antifungal component, nystatin, and its in vitro activity against Candida albicans.

Nystatin: Mechanism of Action

Nystatin belongs to the polyene class of antifungal agents.[6][7][8] Its primary mechanism of action involves binding to ergosterol, a crucial sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.[6] The subsequent leakage of essential intracellular components, such as ions (K+, Na+, H+, and Cl-), results in fungal cell death.[6] This action is generally fungicidal, meaning it directly kills the fungal cells.[5][6]

Caption: Mechanism of action of Nystatin against Candida albicans.

In Vitro Susceptibility Testing Protocols

Standardized methods for antifungal susceptibility testing are crucial for reproducible results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these protocols.

Broth Microdilution Method (CLSI M27-A / EUCAST E.Def 7.2)

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of the drug that visibly inhibits the growth of the microorganism.

Experimental Workflow:

-

Preparation of Nystatin Stock Solution: A stock solution of nystatin is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Twofold serial dilutions of nystatin are prepared in 96-well microtiter plates using a standardized growth medium, typically RPMI 1640 medium.[9][10]

-

Inoculum Preparation: Candida albicans isolates are cultured, and a standardized inoculum suspension is prepared to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (24-48 hours).[10]

-

MIC Determination: The MIC is determined by visual inspection or spectrophotometric reading as the lowest nystatin concentration that causes a significant reduction in fungal growth compared to a drug-free control well.

References

- 1. medicines.org.uk [medicines.org.uk]

- 2. sudburycourtpharmacy.com [sudburycourtpharmacy.com]

- 3. This compound Cream - Evermore [evermorepharmacy.com]

- 4. pharmacyplanet.com [pharmacyplanet.com]

- 5. medicines.org.uk [medicines.org.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal drug resistance of oral fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oatext.com [oatext.com]

Hydrocortisone's Dichotomous Actions in Inflamed Skin: A Technical Guide to Genomic and Non-Genomic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone, a cornerstone in dermatological therapy, exerts its potent anti-inflammatory effects through a complex interplay of genomic and non-genomic mechanisms. While the classical genomic pathway, involving the modulation of gene expression, has been extensively studied, the significance of rapid, non-genomic actions in the context of skin inflammation is increasingly recognized. This technical guide provides an in-depth exploration of these dual mechanisms in inflamed skin models, offering a comprehensive overview for researchers and drug development professionals. We present a synthesis of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate a deeper understanding of hydrocortisone's multifaceted pharmacology in the skin.

Introduction: The Dual Nature of Hydrocortisone Action

Glucocorticoids, such as hydrocortisone, are lipophilic hormones that can readily diffuse across the cell membrane to exert their effects. Their anti-inflammatory and immunosuppressive properties are primarily attributed to their interaction with the cytosolic glucocorticoid receptor (cGR).[1] This interaction triggers two distinct but complementary pathways: a slower, genomic pathway and a rapid, non-genomic pathway.

The genomic pathway involves the binding of the hydrocortisone-cGR complex to glucocorticoid response elements (GREs) in the nucleus, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.[1] This process typically requires hours to manifest its full effects.

In contrast, the non-genomic pathway encompasses a suite of rapid cellular events that occur within seconds to minutes of hydrocortisone exposure and do not depend on gene transcription or protein synthesis.[2] These effects are often mediated by membrane-bound glucocorticoid receptors (mGRs) or through direct interactions of hydrocortisone with cellular membranes and signaling proteins.[3] Understanding the contribution of both pathways is crucial for optimizing therapeutic strategies and developing novel anti-inflammatory agents with improved efficacy and safety profiles.

Genomic Effects of Hydrocortisone in Inflamed Skin

The genomic actions of hydrocortisone are central to its sustained anti-inflammatory effects. Upon binding hydrocortisone, the cGR translocates to the nucleus and modulates gene expression through two primary mechanisms:

-

Transactivation: The hydrocortisone-GR complex directly binds to GREs on the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins. A key example is the induction of Glucocorticoid-Induced Leucine Zipper (GILZ) , which plays a crucial role in suppressing inflammatory pathways.[4][5] Another important target is the inhibitor of NF-κB, IκBα , which sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm.[6]

-

Transrepression: The hydrocortisone-GR complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) , without directly binding to DNA. This interaction prevents the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8, TNF-α), chemokines, and adhesion molecules.

Quantitative Data: Genomic Effects

The following tables summarize quantitative data from studies investigating the genomic effects of hydrocortisone in various cellular models relevant to skin inflammation.

Table 1: Hydrocortisone-Mediated Regulation of Anti-Inflammatory Gene Expression

| Gene | Cell Model | Hydrocortisone Concentration | Time | Fold Induction (mRNA) | Reference |

| GILZ (Tsc22d3) | Human PBMCs | 150 nM | 2 hours | ~2.5-fold | [7] |

| FKBP5 | Human PBMCs | 150 nM | 2 hours | ~4-fold | [7] |

| IκBα (NFKBIA) | Human Mononuclear Cells | 100 mg (in vivo) | 2-4 hours (peak) | Increased protein levels | [6] |

Table 2: Hydrocortisone-Mediated Suppression of Pro-inflammatory Gene/Protein Expression

| Target | Cell/Tissue Model | Inflammatory Stimulus | Hydrocortisone Concentration | Time | % Inhibition | Reference |

| IL-6 Secretion | Human Keratinocytes | Thyroxine | 10 µg/mL | 5 hours | Significant downregulation | [8] |

| IL-8 Secretion | Human Keratinocytes | Thyroxine | 10 µg/mL | 5 hours | Significant downregulation | [8] |

| Type I & III Collagen Propeptides | Human Skin (in vivo) | N/A | Topical (continuous, 3 weeks) | 3 weeks | 89% (Type I), 82% (Type III) | [7] |

| Type I Collagen mRNA | Human Skin Fibroblasts | N/A | Topical (continuous, 3 weeks) | 3 weeks | Markedly reduced | [7] |

Non-Genomic Effects of Hydrocortisone in Inflamed Skin

The rapid, non-genomic effects of hydrocortisone provide an immediate brake on the inflammatory cascade. These actions are initiated within minutes and are independent of gene transcription. Key non-genomic mechanisms include:

-

Modulation of Intracellular Signaling Cascades: Hydrocortisone can rapidly influence the activity of key signaling pathways involved in inflammation. A prominent target is the Mitogen-Activated Protein Kinase (MAPK) pathway , particularly the p38 MAPK branch.[9] Inhibition of p38 MAPK phosphorylation by hydrocortisone can swiftly dampen the production of pro-inflammatory mediators.

-

Membrane-Associated Effects: Hydrocortisone can interact with membrane-bound GRs (mGRs) or directly with the lipid bilayer of cell membranes, leading to changes in membrane fluidity and the function of membrane-associated proteins.[3]

-

Regulation of Ion Flux: Rapid changes in intracellular ion concentrations, such as calcium (Ca2+), have been observed following glucocorticoid treatment, influencing various cellular processes.

Quantitative Data: Non-Genomic Effects

The following table presents quantitative data illustrating the rapid, non-genomic effects of hydrocortisone.

Table 3: Rapid, Non-Genomic Effects of Hydrocortisone

| Effect | Cell/Tissue Model | Hydrocortisone Concentration | Time | Observation | Reference |

| Inhibition of p-p38 MAPK | Pancreatic Acinar & Stellate Cells | Co-culture | 10 nM | 4 days | Inhibition of upregulation |

| Inhibition of NF-κB Nuclear Translocation | Human Mononuclear Cells | In vivo (100mg injection) | 1-4 hours | Significant decrease | [6] |

| Inhibition of Arachidonic Acid Release | Transformed Mouse Fibroblasts | Serum | 6 x 10⁻⁹ M (IC₅₀) | Not specified | Inhibition of release |

| Inhibition of Prostaglandin Production | Mouse Peritoneal Macrophages | Not specified | Not specified | Inhibition | [10] |

Signaling Pathways: A Visual Guide

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the genomic and non-genomic actions of hydrocortisone.

Genomic Signaling Pathway

Caption: Classical genomic signaling pathway of hydrocortisone.

Non-Genomic Signaling Pathway

References

- 1. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 2. Non-genomic actions of sex steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Type 1 interferon suppresses expression and glucocorticoid induction of glucocorticoid-induced leucine zipper (GILZ) [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Increased IkappaB expression and diminished nuclear NF-kappaB in human mononuclear cells following hydrocortisone injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of collagen synthesis and mRNA by continuous and intermittent use of topical hydrocortisone in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. Regulation of p38 MAPK and glucocorticoid receptor activation by hydrocortisone in mono-and co-cultured pancreatic acinar and stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrocortisone inhibits prostaglandin production but not arachidonic acid release from cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Timodine: A Technical Guide to its Historical Development, Formulation, and Clinical Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timodine is a topical therapeutic agent formulated to address a specific subset of inflammatory dermatoses where fungal infections, particularly those caused by Candida albicans, are a contributing factor. Its clinical efficacy is rooted in a combination formulation that delivers antifungal, anti-inflammatory, antiseptic, and protective actions simultaneously. This guide provides a detailed examination of the historical context of its development, the specifics of its formulation, the mechanisms of action of its constituent components, and its application in clinical practice.

Historical Development

The development of multi-agent topical therapies gained traction in the mid-20th century as the understanding of the complex etiology of many skin disorders grew. Inflammatory skin conditions are often complicated by secondary microbial infections, necessitating a therapeutic approach that addresses both inflammation and microbial proliferation.

The formulation of this compound represents a logical progression in dermatological therapy, combining established agents to provide a multi-faceted approach to treatment. The inclusion of an antifungal, a corticosteroid, a skin protectant, and an antiseptic addresses the common clinical triad of inflammation, fungal infection, and potential for bacterial superinfection in moist, occluded skin areas.

Formulation for Clinical Use

This compound is a pale yellow cream formulated for topical application. The combination of active ingredients is designed to provide a synergistic therapeutic effect.

Active Ingredients

The efficacy of this compound is derived from its four active components, each with a distinct role in managing inflamed and infected skin conditions.[2][3][4]

| Active Ingredient | Concentration (% w/w) | Primary Function |

| Nystatin | 100,000 IU/g | Antifungal |

| Hydrocortisone | 0.5% | Anti-inflammatory |

| Dimeticone 350 | 10% | Skin Protectant (Water-repellent) |

| Benzalkonium Chloride | 0.2% (solution) | Antiseptic |

Table 1: Active Ingredients in this compound Cream and Their Primary Functions.[3]

Excipients

The active ingredients are formulated in a cream base that facilitates their delivery to the skin. The excipients in this compound cream include:

-

Dibutyl phthalate

-

Glycerol stearate

-

PEG 100 stearate

-

Purified water

-

Stearic acid

-

Sodium metabisulphite

-

Cellulose nitrate

-

Cetostearyl alcohol

-

Butylated hydroxyanisole compound (containing butylated hydroxyanisole (E320), propyl gallate, citric acid and propylene glycol (E1520))

-

Methyl hydroxybenzoate (E218)

-

Propyl hydroxybenzoate (E216)

-

Sorbic acid[3]

These excipients contribute to the cream's consistency, stability, and skin feel.

Mechanisms of Action and Signaling Pathways

The therapeutic effect of this compound is a result of the combined mechanisms of its four active ingredients.

Nystatin: Antifungal Action

Nystatin is a polyene antifungal antibiotic that targets the fungal cell membrane. Its primary mechanism of action involves binding to ergosterol, a major sterol component of fungal cell membranes that is absent in mammalian cells. This binding disrupts the integrity of the membrane, leading to the formation of pores or channels. These pores allow the leakage of essential intracellular components, such as potassium ions, which ultimately leads to fungal cell death.[5][6]

Hydrocortisone: Anti-inflammatory Action

Hydrocortisone is a mild corticosteroid that exerts its anti-inflammatory effects through multiple pathways. Its primary mechanism is genomic, involving the binding to cytosolic glucocorticoid receptors (GR). The activated GR-hydrocortisone complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes, such as those for cytokines, chemokines, and adhesion molecules. This results in reduced inflammation, swelling, redness, and itching.

Dimeticone: Skin Protection

Dimeticone is a silicone-based polymer that acts as a skin protectant and water-repellent. It forms a breathable, protective barrier on the skin's surface. This barrier helps to prevent moisture loss and protects the skin from external irritants, such as urine and feces in the case of napkin rash, and from the chafing that occurs in intertrigo.[2] This protective action helps to reduce further irritation and allows the inflamed skin to heal.

Benzalkonium Chloride: Antiseptic Action

Benzalkonium chloride is a quaternary ammonium compound with broad-spectrum antimicrobial activity. It acts as a cationic surfactant, disrupting the cell membranes of bacteria. The positively charged benzalkonium chloride molecules interact with the negatively charged components of the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[2] This helps to prevent or treat secondary bacterial infections that can occur in inflamed and broken skin.

Clinical Use and Experimental Protocols

Due to the limited availability of the full text of early clinical trials, a detailed reproduction of the experimental protocols is not possible. However, based on the available abstracts and summaries, the general methodology for the clinical evaluation of this compound can be outlined.

Key Clinical Trial Overview

Objective: To assess the efficacy of a cream containing nystatin, hydrocortisone, dimethicone, and benzalkonium chloride in treating flexural dermatoses (such as intertrigo) and napkin rash.

General Protocol Outline (Inferred):

Quantitative Data

Detailed quantitative data from the 1974 study by Almeyda et al. are not available in the public domain. Such data would typically be presented in tables summarizing the reduction in clinical scores for parameters such as erythema, scaling, and pruritus from baseline to subsequent follow-up visits.

Conclusion

This compound is a well-established topical formulation that leverages a combination of four active ingredients to effectively manage inflamed skin conditions where Candida albicans is a likely pathogen. Its historical development is rooted in the clinical recognition of the need for a multi-faceted therapeutic approach. The individual mechanisms of action of nystatin, hydrocortisone, dimethicone, and benzalkonium chloride are well-understood and contribute to its antifungal, anti-inflammatory, protective, and antiseptic properties. While detailed historical and clinical trial data are not fully available, the long-standing clinical use of this compound underscores its therapeutic value in its indicated conditions. Further research into the potential for synergistic effects between the four active ingredients could provide deeper insights into its clinical efficacy.

References

- 1. "this compound" cream in the treatment of flexural dermatoses and napkin rash - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyplanet.com [pharmacyplanet.com]

- 3. medicines.org.uk [medicines.org.uk]

- 4. pharmacyplanet.com [pharmacyplanet.com]

- 5. drugs.com [drugs.com]

- 6. Nystatin and Triamcinolone Acetonide Cream, USP [dailymed.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Efficacy Testing of Timodine on 3D Human Skin Culture Models

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Timodine is a topical preparation containing four active ingredients: hydrocortisone, nystatin, benzalkonium chloride, and dimeticone.[1][2][3] This combination provides anti-inflammatory, antifungal, antibacterial, and skin-protective properties.[1][4] It is primarily prescribed for inflammatory skin conditions such as intertrigo, infected eczema, and severe diaper rash, where fungal and/or bacterial infections are a contributing factor.[3][5]

Three-dimensional (3D) human skin models, such as full-thickness skin equivalents (FTSEs), offer a physiologically relevant in vitro platform for evaluating the efficacy of topical dermatological products.[6][7] These models mimic the complex structure of human skin, including a stratified epidermis and a dermal component, allowing for the assessment of drug penetration, anti-inflammatory effects, antimicrobial activity, and impact on barrier function in a controlled environment.[8][9]

2. Objective

This document provides a detailed protocol for assessing the multifaceted efficacy of this compound on a 3D full-thickness human skin model. The protocol outlines methods to create an inflamed and microbially-challenged skin model and subsequently evaluate this compound's ability to:

-

Reduce pro-inflammatory cytokine release.

-

Inhibit fungal and bacterial growth.

-

Restore skin barrier integrity.

-

Modulate tissue morphology.

3. Experimental Workflow

The overall experimental process is depicted in the workflow diagram below.

Caption: Experimental workflow for this compound efficacy testing.

4. Detailed Experimental Protocols

4.1. Materials

-

Full-Thickness 3D Human Skin Models (e.g., EpiDermFT™, Phenion® FT)

-

Assay Medium (provided by model manufacturer)

-

This compound Cream

-

Vehicle Control (cream base without active ingredients, if available)

-

Recombinant Human TNF-α and IFN-γ

-

Candida albicans (e.g., ATCC 10231)

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for IL-1α, IL-6, IL-8

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent

-

Transepidermal Electrical Resistance (TEER) measurement system

-

Formalin, Paraffin, Hematoxylin & Eosin (H&E) staining reagents

4.2. Methodologies

Protocol 1: Establishment of Inflamed/Infected 3D Skin Model

-

Upon receipt, equilibrate the 3D skin models in assay medium for 24 hours at 37°C, 5% CO₂.

-

To induce inflammation, supplement the assay medium with a cocktail of pro-inflammatory cytokines (e.g., 10 ng/mL TNF-α and 10 ng/mL IFN-γ).

-

Prepare a suspension of Candida albicans in PBS at a concentration of 1x10⁶ cells/mL.

-

Apply 20-30 µL of the C. albicans suspension topically to the surface of the skin models.

-

Incubate the challenged models for 18-24 hours to establish infection and an inflammatory response.

Protocol 2: Application of this compound

-

Define experimental groups:

-

Negative Control: Untreated, non-inflamed, non-infected models.

-

Disease Control: Inflamed and infected models, untreated.

-

Vehicle Control: Inflamed and infected models treated with vehicle cream.

-

This compound Treatment: Inflamed and infected models treated with this compound.

-

-

Measure the baseline TEER of all models before treatment.

-

Apply a thin, even layer of this compound (approx. 10-20 mg/cm²) or vehicle cream to the surface of the appropriate models.

-

Incubate all models for a further 24 to 48 hours.

Protocol 3: Assessment of Anti-Inflammatory Efficacy

-

At the end of the incubation period, collect the culture medium from each well.

-

Centrifuge the medium to pellet any debris and collect the supernatant.

-

Quantify the concentration of pro-inflammatory cytokines (IL-1α, IL-6, IL-8) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 4: Assessment of Antifungal Efficacy

-

After collecting the medium, wash the surface of the skin tissue twice with sterile PBS to remove non-adherent fungal cells.

-

Harvest the tissue and place it in a tube containing 1 mL of sterile PBS.

-

Homogenize the tissue to release the fungal cells.

-

Perform serial dilutions of the homogenate and plate on Sabouraud Dextrose Agar.

-

Incubate plates for 24-48 hours and count the number of Colony Forming Units (CFUs).

Protocol 5: Assessment of Skin Barrier Function

-

Measure the final TEER value for each model before tissue harvesting.

-

Calculate the change in TEER from baseline. An increase in TEER in treated groups relative to the disease control indicates barrier restoration.

-

For a more detailed analysis, tissue can be fixed, sectioned, and stained via immunofluorescence for tight junction proteins like Claudin-1 and Occludin.

Protocol 6: Histological Analysis

-

Fix half of each tissue sample in 10% neutral buffered formalin for 24 hours.

-

Process the fixed tissue, embed in paraffin, and section.

-

Stain sections with Hematoxylin and Eosin (H&E).

-

Evaluate the sections microscopically for changes in tissue morphology, epidermal thickness, and presence of inflammatory infiltrates.

Protocol 7: Cell Viability Assay

-

Use the remaining half of each tissue sample for viability testing.

-

Transfer the tissue to a new well plate containing MTT solution (0.5 mg/mL in assay medium).

-

Incubate for 3 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Extract the formazan crystals using an appropriate solvent (e.g., isopropanol) and measure the absorbance at 570 nm.

5. Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between the different experimental groups.

Table 1: Pro-Inflammatory Cytokine Levels (pg/mL)

| Group | IL-1α (Mean ± SD) | IL-6 (Mean ± SD) | IL-8 (Mean ± SD) |

|---|---|---|---|

| Negative Control | |||

| Disease Control | |||

| Vehicle Control |

| this compound | | | |

Table 2: Fungal Viability and Skin Barrier Function

| Group | Fungal Viability (CFU/tissue) | TEER (% of Baseline) | Cell Viability (% of Control) |

|---|---|---|---|

| Negative Control | N/A | 100% | |

| Disease Control | |||

| Vehicle Control |

| this compound | | | |

6. Mechanism of Action: Anti-Inflammatory Pathway

The anti-inflammatory effects of this compound are primarily mediated by its hydrocortisone component. Hydrocortisone is a corticosteroid that binds to the cytosolic glucocorticoid receptor (GR). This complex translocates to the nucleus, where it suppresses the expression of pro-inflammatory genes by inhibiting key transcription factors like NF-κB and AP-1.

Caption: Hydrocortisone's anti-inflammatory signaling pathway.

References

- 1. pharmacyplanet.com [pharmacyplanet.com]

- 2. pharmacyplanet.com [pharmacyplanet.com]

- 3. medicines.org.uk [medicines.org.uk]

- 4. This compound Cream - Evermore [evermorepharmacy.com]

- 5. medicines.org.uk [medicines.org.uk]

- 6. Frontiers | From 1D microbiological assays to 3D advanced skin models: enhancing preclinical strategies to unravel the impact of bioactive textiles on the human skin microbiome [frontiersin.org]

- 7. Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three-dimensional (3D) skin models as in-vitro test systems - Fraunhofer IGB [igb.fraunhofer.de]

- 9. researchgate.net [researchgate.net]

Application Note: Simultaneous Quantification of Hydrocortisone and Nystatin in Timodine Cream using a Stability-Indicating HPLC Method

Abstract

This application note details a robust and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of hydrocortisone and nystatin in the commercial topical preparation, Timodine cream. The method is designed for accuracy, precision, and stability-indicating capabilities, making it suitable for quality control and stability testing in pharmaceutical research and manufacturing environments. The sample preparation procedure is optimized for efficient extraction of the active pharmaceutical ingredients (APIs) from the complex cream matrix.

Introduction

This compound cream is a multi-action topical formulation used for inflamed and infected skin conditions.[1][2][3] It contains four active ingredients: hydrocortisone (a mild corticosteroid for reducing inflammation), nystatin (an antifungal agent), dimeticone (a skin protectant), and benzalkonium chloride (an antiseptic).[1][4][5] The quantitative determination of hydrocortisone and nystatin is critical to ensure the safety and efficacy of the product. This document provides a detailed protocol for a reliable HPLC method to achieve this.

Principle

The method employs reversed-phase chromatography to separate hydrocortisone and nystatin from each other and from the excipients present in this compound cream. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of a phosphate buffer and an organic modifier allows for the effective separation of the analytes. Detection and quantification are achieved using a UV-Vis detector, monitoring at the maximum absorption wavelengths for each compound.

Experimental Protocol

Instrumentation and Apparatus

-

High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or a multi-wavelength UV-Vis detector.

-

Analytical balance (0.01 mg readability).

-

Centrifuge.

-

Vortex mixer.

-

Sonicator.

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Standards

-

Hydrocortisone reference standard (USP or equivalent).

-

Nystatin reference standard (USP or equivalent, with known potency in IU/mg).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (KH2PO4) (AR grade).

-

Orthophosphoric acid (AR grade).

-

Purified water (HPLC grade).

-

This compound cream (test sample).

Preparation of Solutions

-

Phosphate Buffer (pH 4.5): Dissolve 1.36 g of KH2PO4 in 1 L of purified water. Adjust the pH to 4.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase A: Phosphate buffer (pH 4.5).

-

Mobile Phase B: Acetonitrile.

-

Diluent: Methanol and water (80:20, v/v).

Standard Solution Preparation

-

Hydrocortisone Stock Solution (100 µg/mL): Accurately weigh about 10 mg of hydrocortisone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Nystatin Stock Solution (1000 IU/mL): Accurately weigh an amount of nystatin reference standard equivalent to 100,000 IU into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary.

-

Working Standard Solution: Prepare a mixed working standard solution by appropriately diluting the stock solutions with the diluent to obtain final concentrations of approximately 10 µg/mL of hydrocortisone and 200 IU/mL of nystatin.

Sample Preparation

-

Accurately weigh approximately 1.0 g of this compound cream into a 50 mL centrifuge tube.

-

Add 25 mL of diluent to the tube.

-

Vortex for 5 minutes to disperse the cream.

-

Sonicate for 15 minutes to ensure complete extraction of the APIs.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

A C18 column is used with a gradient elution of methanol and a phosphate buffer.[6][7] A diode-array detector allows for monitoring at the maximum absorption wavelength for each compound.[6][7]

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Phosphate Buffer (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection | DAD at 240 nm (Hydrocortisone) and 305 nm (Nystatin) |

Data Presentation

The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the intended purpose.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Resolution | > 2.0 |

| %RSD of Peak Areas | ≤ 2.0% (n=6) |

Table 2: Linearity Data

| Analyte | Range | Correlation Coefficient (r²) |

| Hydrocortisone | 1 - 20 µg/mL | ≥ 0.999 |

| Nystatin | 50 - 400 IU/mL | ≥ 0.999 |

Table 3: Accuracy (Recovery) Data

| Analyte | Spiked Level | Mean Recovery (%) | %RSD |

| Hydrocortisone | 80% | 98.0 - 102.0 | ≤ 2.0 |

| 100% | 98.0 - 102.0 | ≤ 2.0 | |

| 120% | 98.0 - 102.0 | ≤ 2.0 | |

| Nystatin | 80% | 98.0 - 102.0 | ≤ 2.0 |

| 100% | 98.0 - 102.0 | ≤ 2.0 | |

| 120% | 98.0 - 102.0 | ≤ 2.0 |

Table 4: Precision Data

| Analyte | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |

| Hydrocortisone | ≤ 2.0 | ≤ 2.0 |

| Nystatin | ≤ 2.0 | ≤ 2.0 |

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC quantification of hydrocortisone and nystatin in this compound cream.

Conclusion

The HPLC method described in this application note is demonstrated to be suitable for the simultaneous quantification of hydrocortisone and nystatin in this compound cream. The method is specific, accurate, precise, and linear over the specified concentration ranges. The detailed protocol and clear workflow provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this pharmaceutical product.

References

- 1. sudburycourtpharmacy.com [sudburycourtpharmacy.com]

- 2. This compound Cream - Evermore [evermorepharmacy.com]

- 3. pharmacyplanet.com [pharmacyplanet.com]

- 4. medicines.org.uk [medicines.org.uk]

- 5. medicines.org.uk [medicines.org.uk]

- 6. Simultaneous determination of hydrocortisone, oxytetracycline and nystatin by liquid chromatography [agris.fao.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Timodine as a Positive Control in Antifungal Drug Screening Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Timodine, a multi-action topical cream, as a positive control in antifungal drug screening assays. Due to its composition, the primary antifungal activity of this compound is attributed to Nystatin, a well-characterized polyene antifungal agent. These protocols are designed to be adaptable for screening novel antifungal compounds against common fungal pathogens.

Introduction to this compound and its Antifungal Activity

This compound is a topical preparation containing four active ingredients: Nystatin, Hydrocortisone, Benzalkonium Chloride, and Dimeticone.[1][2][3] For the purpose of antifungal drug screening, the key active ingredient is Nystatin .

-

Nystatin: A polyene antifungal antibiotic that disrupts the fungal cell membrane.[4][5][6] It binds to ergosterol, a sterol unique to fungal cell membranes, creating pores that lead to leakage of intracellular components and subsequent cell death.[4][7]

-

Benzalkonium Chloride: A quaternary ammonium antiseptic with broad-spectrum antimicrobial activity, including some antifungal properties.[8][9][10] It works by disrupting the microbial cell membrane.[10]

-

Hydrocortisone: A mild corticosteroid that reduces inflammation.[2][9] While not directly antifungal, its presence in the complete this compound formulation could be a consideration in specific assay designs, though for most in vitro screening, a pure Nystatin solution is preferable as a positive control.

-

Dimeticone: A silicone-based water-repellent that protects the skin.[2][9]